2-methylfuran-3,4-dicarboxylic Acid
Overview
Description
2-methylfuran-3,4-dicarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom This particular compound is notable for its two carboxylic acid groups attached to the furan ring, making it a dicarboxylic acid derivative
Mechanism of Action
Target of Action
2-Methylfuran-3,4-dicarboxylic Acid is a furan derivative . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They also serve as structural motifs in biologically active molecules . .
Mode of Action
Furan derivatives are known for their reactivity . They can undergo a variety of chemical reactions, which could potentially lead to changes in their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes . . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Furan derivatives are known to have a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . More research is needed to describe the specific effects of this compound’s action.
Action Environment
It is known that furan derivatives can be synthesized from biomass via fpcs , suggesting that they are part of a sustainable and environmentally friendly approach to chemical production . More research is needed to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-methylfuran-3,4-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with laccase, an enzyme that catalyzes the oxidation of phenolic compounds. Laccase can facilitate the conversion of this compound into other derivatives through oxidative reactions . Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, forming complexes that may affect cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in the production of reactive oxygen species (ROS) and affect cellular redox balance. Additionally, the compound’s interaction with metabolic enzymes can alter cellular energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain dehydrogenases, enzymes involved in metabolic pathways . This inhibition can lead to a buildup of metabolic intermediates and alter the overall metabolic profile of the cell. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to determine the appropriate dosage range to minimize toxicity while maximizing potential benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as laccase and dehydrogenases, leading to the formation of various metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and the levels of other metabolites. Additionally, the compound can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications In these compartments, this compound can interact with localized enzymes and proteins, influencing their activity and the overall cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylfuran-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic oxidation of 2-methylfuran. This process can be carried out in the presence of catalysts such as vanadium pentoxide or cobalt acetate, which facilitate the oxidation reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and vanadium pentoxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized furans, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methylfuran-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furans.
Industry: The compound is used in the production of biodegradable plastics and other sustainable materials.
Comparison with Similar Compounds
2-methylfuran-3,4-dicarboxylic acid can be compared with other furan derivatives such as:
2,5-furandicarboxylic acid: Another dicarboxylic acid derivative with applications in polymer production.
2-methylfuran: A simpler furan derivative used as a biofuel and chemical intermediate.
5-hydroxymethylfurfural: A furan derivative with significant potential in the production of renewable chemicals and fuels.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other furan derivatives.
Properties
IUPAC Name |
2-methylfuran-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVWTHJBGHANLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406163 | |
Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-44-2 | |
Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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